Ac-DEMEEC-OH

Description

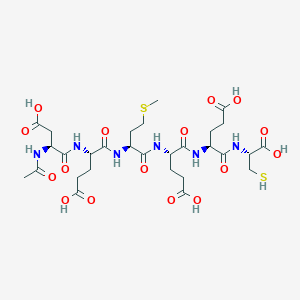

Structure

2D Structure

Properties

Molecular Formula |

C29H44N6O16S2 |

|---|---|

Molecular Weight |

796.8 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-4-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C29H44N6O16S2/c1-13(36)30-18(11-23(43)44)28(49)33-15(4-7-21(39)40)25(46)34-17(9-10-53-2)27(48)32-14(3-6-20(37)38)24(45)31-16(5-8-22(41)42)26(47)35-19(12-52)29(50)51/h14-19,52H,3-12H2,1-2H3,(H,30,36)(H,31,45)(H,32,48)(H,33,49)(H,34,46)(H,35,47)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,50,51)/t14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

VGFHUYLCQHZNFZ-DYKIIFRCSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Ac-DEMEEC-OH

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound Ac-DEMEEC-OH (N-acetyl-Asp-Met-Glu-Glu-OH) is not extensively characterized in publicly available scientific literature. Therefore, this document presents a theoretical mechanism of action based on the known biological roles of its constituent amino acids (Aspartic Acid, Methionine, Glutamic Acid), the nature of short peptides, and the functional consequences of N-terminal acetylation. The proposed mechanisms and experimental protocols are intended to serve as a foundational guide for future research.

Introduction

This compound is a synthetic tetrapeptide with the sequence Asp-Met-Glu-Glu, which is N-terminally acetylated. The presence of two excitatory amino acids (Asp and Glu) suggests a potential role in modulating neuronal signaling pathways. The central methionine residue may confer metabolic and antioxidant properties, while the N-terminal acetyl group is likely to enhance its stability against enzymatic degradation. This guide will explore the putative mechanism of action of this compound by dissecting the functions of its components and proposing testable hypotheses for its biological activity.

Molecular Composition and Properties

The fundamental properties of the constituent amino acids and the N-terminal modification provide a basis for understanding the potential bioactivity of this compound.

| Component | Chemical Property | Known Biological Roles | Potential Contribution to this compound Activity |

| N-acetyl group | Neutralizes the N-terminal positive charge | Increases protein/peptide half-life by preventing N-terminal ubiquitination and degradation.[1][2] | Enhanced stability and bioavailability, allowing for sustained interaction with its molecular targets. |

| Aspartic Acid (Asp) | Acidic, negatively charged | Excitatory neurotransmitter; precursor to several amino acids; involved in the urea cycle and gluconeogenesis.[3][4][5][6] | Potential to interact with and modulate excitatory amino acid receptors; may influence metabolic pathways. |

| Methionine (Met) | Nonpolar, sulfur-containing | Essential amino acid; precursor to S-adenosylmethionine (SAM), a universal methyl donor; involved in antioxidant defense through cysteine and glutathione synthesis.[7][8][9][10] | May influence methylation-dependent cellular processes and provide cytoprotective effects against oxidative stress. |

| Glutamic Acid (Glu) | Acidic, negatively charged | Primary excitatory neurotransmitter in the central nervous system; activates ionotropic and metabotropic glutamate receptors, influencing synaptic plasticity, learning, and memory.[11][12][13] | Likely to be the primary driver of interaction with glutamate receptors, potentially mimicking or antagonizing the effects of endogenous glutamate. |

Putative Mechanism of Action: Modulation of Glutamatergic Signaling

Given the presence of two glutamate residues and one aspartate residue, the most plausible mechanism of action for this compound is the modulation of glutamatergic signaling pathways. Glutamate is the principal excitatory neurotransmitter in the vertebrate nervous system and its receptors are pivotal in numerous physiological and pathological processes.[11][13]

This compound may act as a ligand for ionotropic and/or metabotropic glutamate receptors.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Upon activation, they permit the influx of cations (Na+, Ca2+), leading to neuronal depolarization.[12][14] this compound could potentially act as an agonist, partial agonist, or antagonist at these receptors.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate intracellular second messenger signaling cascades, such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[11][12]

The diagram below illustrates the potential interaction of this compound with these receptor types and the subsequent downstream signaling.

Caption: Putative interaction of this compound with glutamate receptors.

Potential Metabolic and Antioxidant Effects

The methionine residue in this compound introduces the possibility of metabolic and antioxidant activities. Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell, and cysteine, which is a component of the major intracellular antioxidant, glutathione.[7][8][10]

The diagram below outlines a hypothetical workflow for how this compound might influence these pathways following cellular uptake and potential enzymatic cleavage.

References

- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]

- 2. Towards a Functional Understanding of Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. healthyhey.com [healthyhey.com]

- 7. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 8. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 9. gigasnutrition.com [gigasnutrition.com]

- 10. Methionine - Wikipedia [en.wikipedia.org]

- 11. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]

- 12. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutamic acid - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

Ac-DEMEEC-OH: A Competitive Inhibitor of HCV NS3 Protease

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-DEMEEC-OH, a known competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease. This document details its mechanism of action, biochemical activity, and the experimental protocols relevant to its study, designed for researchers, scientists, and professionals in the field of drug development.

Introduction

Hepatitis C is a global health concern, and the HCV NS3/4A serine protease is a critical enzyme in the viral replication cycle, making it a prime target for antiviral therapies. The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins essential for viral replication.[1][2] this compound (Acetyl-Aspartyl-Glutamyl-Methionyl-Glutamyl-Glutamyl-Cysteinyl-OH) is a peptide-based inhibitor that has been identified as a competitive inhibitor of this crucial viral enzyme.

Mechanism of Action

This compound functions as a competitive inhibitor of the HCV NS3 protease. This mode of inhibition means that this compound directly competes with the natural substrate for binding to the active site of the enzyme. By occupying the active site, the inhibitor prevents the protease from binding to and cleaving the viral polyprotein, thereby halting a critical step in the viral replication process. The binding of this compound to the NS3 protease is reversible.

Caption: Competitive inhibition of HCV NS3 protease by this compound.

Biochemical Activity

The inhibitory potency of this compound against the HCV NS3 protease has been quantified, with its inhibition constant (Ki) being a key parameter. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Target | Inhibition Constant (Ki) | Inhibition Type | Reference |

| This compound | HCV NS3 Protease | 0.6 µM | Competitive | [3][4] |

Experimental Protocols

The evaluation of HCV NS3 protease inhibitors like this compound typically involves a specific and sensitive enzymatic assay. Below is a detailed, representative protocol for an in vitro HCV NS3/4A protease inhibition assay.

Objective: To determine the inhibitory activity (e.g., IC50 or Ki) of this compound against HCV NS3/4A protease.

Materials:

-

Recombinant HCV NS3/4A protease

-

Fluorogenic peptide substrate (e.g., based on the NS4A/4B cleavage site)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates (black, for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

-

Prepare the HCV NS3/4A protease solution to the desired working concentration in the assay buffer.

-

Prepare the fluorogenic substrate solution to the desired working concentration in the assay buffer.

-

-

Assay Protocol:

-

Add a small volume (e.g., 2-5 µL) of the diluted this compound or DMSO (as a control) to the wells of the 96-well plate.

-

Add the HCV NS3/4A protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

-

Immediately place the microplate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in the fluorescence signal.

-

Record the reaction rates (the slope of the fluorescence intensity versus time).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Km are known.

-

Caption: Experimental workflow for HCV NS3 protease inhibition assay.

Conclusion

This compound is a well-characterized competitive inhibitor of the HCV NS3 protease. Its ability to directly compete with the viral polyprotein substrate for binding to the enzyme's active site makes it a valuable tool for in vitro studies of HCV replication and a reference compound in the development of novel anti-HCV therapeutics. The provided data and protocols offer a solid foundation for researchers working on the characterization of HCV NS3 protease inhibitors.

References

An In-depth Technical Guide to the Structure and Synthesis of Ac-DEMEEC-OH Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical structure and a detailed methodology for the synthesis of the acetylated hexapeptide Ac-DEMEEC-OH. The peptide, with the sequence Ac-Asp-Glu-Met-Glu-Glu-Cys-OH, is not associated with any publicly available data regarding its biological function or signaling pathways. Consequently, this document focuses on the chemical aspects of the peptide, offering a robust protocol for its synthesis via solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy. This guide is intended to be a foundational resource for researchers who may be interested in producing this peptide for further investigation into its potential biological activities.

Introduction

The peptide this compound is an acetylated hexapeptide with the amino acid sequence Aspartic Acid - Glutamic Acid - Methionine - Glutamic Acid - Glutamic Acid - Cysteine. The N-terminus is capped with an acetyl group, and the C-terminus is a free carboxylic acid. The acetylation of the N-terminus removes the positive charge, which can increase the peptide's stability against enzymatic degradation and alter its pharmacokinetic properties. While the synthesis of this peptide is achievable through standard chemical methods, it is crucial to note that as of the date of this publication, there is no information in the public domain regarding the biological activity, mechanism of action, or signaling pathways associated with this compound. This guide, therefore, serves as a primary resource for its chemical synthesis and characterization.

Structure of this compound

The primary structure of this compound consists of a linear chain of six amino acids. The N-terminus is modified by an acetyl group, and the C-terminus is a free carboxyl group.

Full Chemical Name: N-acetyl-L-aspartyl-L-glutamyl-L-methionyl-L-glutamyl-L-glutamyl-L-cysteine

Amino Acid Sequence: Ac-Asp-Glu-Met-Glu-Glu-Cys-OH

One-Letter Code: this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are calculated based on the amino acid sequence and modifications.

| Property | Value |

| Molecular Formula | C29H44N6O16S2 |

| Molecular Weight | 796.82 g/mol |

| Charge at pH 7.4 | -4 |

| Isoelectric Point (pI) | ~3.5 |

Amino Acid Composition and Side Chain Properties

The properties of the individual amino acids in the this compound sequence are detailed in the table below. The side chains of Aspartic Acid, Glutamic Acid, and Cysteine require protection during solid-phase peptide synthesis.

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Classification | Side Chain Protecting Group (Fmoc/tBu) |

| Aspartic Acid | Asp | D | Acidic | tBu (tert-Butyl) |

| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |

| Methionine | Met | M | Nonpolar, Aliphatic | None (can be prone to oxidation) |

| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |

| Glutamic Acid | Glu | E | Acidic | tBu (tert-Butyl) |

| Cysteine | Cys | C | Polar, Thiol-containing | Trt (Trityl) or Acm (Acetamidomethyl) |

Synthesis of this compound

The recommended method for the synthesis of this compound is solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Overall Synthesis Workflow

The general workflow for the synthesis of this compound via Fmoc-SPPS is depicted in the diagram below.

Caption: Overall workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Resin: 2-Chlorotrityl chloride resin pre-loaded with Fmoc-Cys(Trt)-OH.

-

Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH.

-

Coupling reagents: Diisopropylcarbodiimide (DIC), Oxyma Pure.

-

Deprotection reagent: 20% piperidine in dimethylformamide (DMF).

-

Acetylation reagent: Acetic anhydride, N,N-Diisopropylethylamine (DIPEA).

-

Solvents: DMF, dichloromethane (DCM).

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

-

Characterization: Mass spectrometer (e.g., ESI-MS).

Protocol:

-

Resin Swelling: The pre-loaded resin is swelled in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 5-10 minutes. This is repeated once. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is activated with DIC and Oxyma Pure in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. A ninhydrin test can be performed to check for complete coupling. The resin is then washed.

-

Peptide Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence: Fmoc-Glu(OtBu)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH, and Fmoc-Asp(OtBu)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection of the N-terminal Aspartic Acid, the resin is treated with a solution of acetic anhydride and DIPEA in DMF for 30 minutes to acetylate the N-terminus. The resin is then washed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with the cleavage cocktail for 2-3 hours. The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether.

-

Purification: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purified by RP-HPLC. Fractions containing the pure peptide are collected.

-

Characterization and Lyophilization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry. The pure fractions are pooled and lyophilized to obtain the final white powder of this compound.

SPPS Cycle Diagram

The iterative deprotection and coupling cycle is the core of solid-phase peptide synthesis.

Caption: A single cycle of deprotection and coupling in Fmoc-SPPS.

Signaling Pathways and Biological Activity

As of November 2025, there is no peer-reviewed scientific literature or database entry that describes the biological function, signaling pathways, or therapeutic potential of the this compound peptide. The synthesis of this peptide would be the first step for researchers to explore its properties in various biological assays.

Conclusion

This technical guide has provided a detailed overview of the structure of the this compound peptide and a comprehensive, step-by-step protocol for its chemical synthesis using solid-phase peptide synthesis. The provided workflows and protocols are based on well-established methodologies in peptide chemistry and should enable the successful production of this molecule. It is important to reiterate that the biological role of this compound remains uncharacterized. The information presented here serves as a foundational resource for the synthesis of this peptide, which is a prerequisite for any future investigation into its potential biological and therapeutic applications. Researchers are encouraged to use this guide as a starting point for their studies and to publish any findings to contribute to the collective understanding of this novel peptide.

Ac-DEMEEC-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-acetylated hexapeptide Ac-DEMEEC-OH (N-Acetyl-Asp-Glu-Met-Glu-Glu-Cys-OH). The content herein details its physicochemical properties, outlines a standard methodology for its synthesis and characterization, and presents logical workflows relevant to its potential application in drug discovery.

Core Compound Data

The peptide this compound is composed of the amino acid sequence Aspartic Acid - Glutamic Acid - Methionine - Glutamic Acid - Glutamic Acid - Cysteine, with an acetyl group protecting the N-terminus.

| Property | Value | Source |

| Full Name | N-Acetyl-Aspartyl-Glutamyl-Methionyl-Glutamyl-Glutamyl-Cysteinyl-OH | N/A |

| Abbreviation | This compound | N/A |

| Molecular Formula | C29H44N6O16S2 | [1][2] |

| Molecular Weight | 796.82 g/mol | [1] |

| CAS Number | Not assigned; CBNumber: CB9330928 | [1] |

Experimental Protocols

The synthesis and characterization of this compound can be achieved through a series of well-established laboratory procedures. The following protocols are generalized and may require optimization for specific laboratory conditions and desired purity levels.

Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy is recommended.[3][4][5]

-

Resin Selection: A pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Cysteine) can be used. The choice of resin will determine if the final peptide has a C-terminal carboxylic acid or amide. For this compound, a resin that yields a C-terminal carboxylic acid is appropriate.

-

Amino Acid Coupling: The peptide chain is elongated by the sequential addition of Fmoc-protected amino acids (Glu, Glu, Met, Glu, Asp). Each coupling step involves:

-

Fmoc Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in dimethylformamide (DMF).[4][5]

-

Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

-

N-Terminal Acetylation: Following the coupling of the final amino acid (Aspartic Acid) and subsequent Fmoc deprotection, the N-terminus is acetylated. This is typically achieved by treating the resin-bound peptide with a solution of acetic anhydride (e.g., 10% in DMF) and a base such as DIPEA.[5][6]

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail for this peptide would be a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to scavenge carbocations.[5]

Purification

The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]

-

Column: A C18 column is typically used for peptide purification.

-

Mobile Phase: A gradient of acetonitrile in water, both containing an ion-pairing agent like 0.1% TFA, is commonly employed.

-

Detection: The peptide is detected by monitoring the UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. Fractions with the desired purity (typically >95%) are pooled.

-

Lyophilization: The purified peptide solution is lyophilized to obtain a dry powder.

Characterization

The identity and purity of the final product are confirmed using mass spectrometry and, if required, nuclear magnetic resonance.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[12][13][14][15][16] The observed mass should correspond to the calculated molecular weight of this compound.

-

NMR Spectroscopy: For detailed structural confirmation, one- and two-dimensional NMR experiments can be performed.[17][18][19][20][21] This can confirm the amino acid sequence and the presence of the N-acetyl group.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and a conceptual pathway relevant to the study of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: A conceptual screening cascade for a novel peptide therapeutic.

Disclaimer: The biological activity and associated signaling pathways of this compound have not been established in the scientific literature. The experimental protocols provided are based on standard methodologies for synthetic peptides and may require optimization. This document is intended for informational purposes for a scientific audience.

References

- 1. AC-ASP-GLU-MET-GLU-GLU-CYS-OH [chemicalbook.com]

- 2. AcAsp-Glu-Met-Glu-Glu-Cys | C29H44N6O16S2 | CID 483675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

- 9. protocols.io [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 20. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 21. chemrxiv.org [chemrxiv.org]

The Role of Ac-DEMEEC-OH in Virology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease. We will explore its mechanism of action, relevant signaling pathways, and quantitative efficacy, supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding for researchers in virology and drug development.

Introduction to this compound

This compound is a synthetic hexamer peptide that has been identified as a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[1][2][3][4][5] Its design is derived from the P-side fragment of the natural cleavage site between NS4A and NS4B proteins of the HCV polyprotein.[1] This targeted design allows it to act as a product inhibitor, effectively blocking the protease's active site and hindering viral replication.

Mechanism of Action

The primary target of this compound is the HCV NS3/4A serine protease. This enzyme is a critical component of the viral replication machinery, responsible for cleaving the HCV polyprotein into individual, functional non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[4][6][7] By inhibiting this cleavage process, this compound prevents the maturation of these essential viral proteins, thereby halting the viral life cycle.

Furthermore, the HCV NS3/4A protease plays a crucial role in the virus's ability to evade the host's innate immune system. It achieves this by cleaving and inactivating key adaptor proteins, MAVS and TRIF, which are essential for the signaling pathways that lead to the production of type I interferons, potent antiviral molecules.[4] Consequently, the inhibition of NS3/4A by this compound not only directly impedes viral replication but may also restore the host's natural antiviral response.

Quantitative Data

The inhibitory activity of this compound against the HCV NS3 protease has been quantified in enzymatic assays. The following table summarizes the key metrics.

| Parameter | Value | Description |

| IC50 | 6.4 µM | The concentration of this compound required to inhibit 50% of the full-length NS3 enzyme activity.[1] |

| Ki | 0.6 µM | The inhibitor constant, indicating the binding affinity of this compound to the NS3 protease.[2][4] |

| Specificity | Protease Activity | This compound specifically inhibits the protease function of the NS3 protein. |

| No effect on | Helicase Activity | The helicase activity of the NS3 protein is not affected by this compound.[1] |

Signaling Pathways

The interaction of this compound with the HCV NS3/4A protease impacts two critical signaling pathways: the HCV polyprotein processing pathway and the host's innate immune signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of this compound Stock Solutions

For in vitro assays, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

-

Procedure:

-

Weigh the desired amount of this compound powder.

-

Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

In Vitro NS3 Protease Inhibition Assay

This assay is used to determine the IC50 value of this compound.

-

Materials:

-

Recombinant full-length HCV NS3 protein

-

Pep4AK cofactor

-

A specific NS3 protease substrate (e.g., a FRET-based peptide substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 30% glycerol)

-

This compound stock solution

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the NS3 enzyme and the Pep4AK cofactor to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the NS3 protease substrate to all wells.

-

Monitor the fluorescence signal over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Formulation Preparation

For animal studies, this compound needs to be prepared in a suitable vehicle.

-

Example Formulation (for intraperitoneal or oral administration):

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Sequentially add PEG300, Tween-80, and saline, vortexing well after each addition to ensure a clear and homogenous solution.

-

The final formulation should be prepared fresh on the day of use.

-

Conclusion

This compound represents a well-characterized peptide-based inhibitor of the HCV NS3/4A protease. Its mode of action, through competitive inhibition, directly targets a crucial step in the viral replication cycle. The quantitative data on its inhibitory potency provide a solid foundation for its use as a research tool and a potential starting point for the development of more advanced antiviral therapeutics. The experimental protocols and pathway diagrams presented in this guide offer a practical framework for researchers to investigate the role of this compound and other NS3/4A inhibitors in the context of HCV infection and antiviral drug discovery.

References

- 1. Multiple Enzymatic Activities Associated with Recombinant NS3 Protein of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorbyt.com [biorbyt.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. medchemexpress.com [medchemexpress.com]

Ac-DEMEEC-OH: A Technical Guide for the Study of Protease Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEMEEC-OH is a synthetic peptide derivative that serves as a valuable tool for the study of protease kinetics. Specifically, it is recognized as a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease, an enzyme essential for viral replication.[1][2] Understanding the kinetics of protease inhibition is fundamental in the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in protease kinetic assays.

Core Compound Data

The key quantitative parameter for a competitive inhibitor is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

| Compound | Target Protease | Inhibition Constant (Ki) | Molecular Formula |

| This compound | HCV NS3 Protease | 0.6 µM | C₂₉H₄₄N₆O₁₆S₂ |

Mechanism of Action: Competitive Inhibition

This compound functions as a competitive inhibitor.[1] This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby directly competing with the substrate.[3][4] The binding of a competitive inhibitor is reversible, and its effect can be overcome by increasing the substrate concentration.[3][5] Kinetically, competitive inhibition results in an increase in the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged.[5][6]

Caption: Competitive inhibition of HCV NS3 protease by this compound.

Experimental Protocols

A common and sensitive method for studying protease kinetics is the Fluorescence Resonance Energy Transfer (FRET) assay.[7][8] This protocol is adapted for the characterization of this compound as a competitive inhibitor of HCV NS3/4A protease.

Materials and Reagents

-

Recombinant HCV NS3/4A protease

-

This compound

-

FRET-based protease substrate: A commonly used substrate for HCV NS3 protease is Ac-DE-D(Edans)-EE-Abu-c-[COO]-AS-K(Dabcyl)-NH₂.[9]

-

Assay Buffer: 50 mM Tris, 5% glycerol, 10 mM DTT, 0.6 mM LDAO, and 4% DMSO, pH 7.5.[9]

-

96-well black, non-binding surface microplates

-

Fluorescence plate reader with excitation at 340 nm and emission at 490 nm for the Edans/Dabcyl FRET pair.

Experimental Workflow: FRET-based Protease Inhibition Assay

The following diagram outlines the key steps in performing a FRET-based assay to determine the inhibitory kinetics of this compound.

Caption: Workflow for a FRET-based protease inhibition assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired concentrations.

-

Prepare a working solution of HCV NS3/4A protease (e.g., 2 nM final concentration) in the assay buffer.[9]

-

Prepare a working solution of the FRET substrate (e.g., 200 nM final concentration) in the assay buffer.[9]

-

-

Assay Setup:

-

In a 96-well black microplate, add the diluted this compound solutions or assay buffer (for the no-inhibitor control) to the appropriate wells.

-

Add the HCV NS3/4A protease solution to all wells.

-

Pre-incubate the plate at room temperature for 1 hour to allow the inhibitor to bind to the enzyme.[9]

-

-

Initiation and Measurement:

-

Initiate the proteolytic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time (e.g., every 30 seconds for 1 hour) at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[9]

-

Data Analysis and Interpretation

-

Calculate Initial Velocities: For each concentration of inhibitor and substrate, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

-

Michaelis-Menten Plot: Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.

-

Lineweaver-Burk Plot: For a more accurate determination of kinetic parameters, a double reciprocal plot (Lineweaver-Burk plot) of 1/v₀ versus 1/[S] can be generated.

-

Determine Kinetic Parameters:

-

From the Michaelis-Menten or Lineweaver-Burk plots, determine the Vmax and the apparent Km (Km_app) for each inhibitor concentration.

-

For a competitive inhibitor, Vmax will remain constant, while Km_app will increase with increasing inhibitor concentration.[5]

-

-

Calculate the Inhibition Constant (Ki): The Ki can be determined from the following equation for competitive inhibition:

Km_app = Km * (1 + [I]/Ki)

Where:

-

Km_app is the apparent Km in the presence of the inhibitor.

-

Km is the Michaelis constant in the absence of the inhibitor.

-

[I] is the concentration of the inhibitor.

-

Ki is the inhibition constant.

-

Signaling Pathways

This compound is a tool compound designed to study the kinetics of a specific viral enzyme, the HCV NS3 protease. As such, it does not directly interact with or modulate host cell signaling pathways. The relevant "pathway" is the proteolytic processing of the HCV polyprotein by the NS3 protease, which is essential for the maturation of viral non-structural proteins and subsequent viral replication.[2][7] The inhibition of this process is the primary mechanism by which compounds like this compound exert their antiviral potential.

Caption: Inhibition of HCV polyprotein processing by this compound.

Conclusion

This compound is a well-characterized competitive inhibitor of the HCV NS3 protease, making it an indispensable tool for researchers in virology and drug discovery. The provided protocols and theoretical background offer a comprehensive framework for utilizing this compound in kinetic studies to elucidate the mechanisms of protease inhibition and to screen for novel antiviral agents. Accurate determination of kinetic parameters through carefully designed experiments is crucial for advancing our understanding of enzyme-inhibitor interactions and for the rational design of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. Enzyme Kinetics and the Michaelis-Menten Equation: Key Concepts for the DAT — King of the Curve [kingofthecurve.org]

- 7. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurogentec.com [eurogentec.com]

- 9. pubcompare.ai [pubcompare.ai]

Ac-DEMEEC-OH: A Technical Overview of a Hepatitis C Virus NS3 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DEMEEC-OH is a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.[1][2][3] This document provides a comprehensive technical guide on its discovery, core characteristics, and the experimental methodologies associated with its characterization. The compound is a hexapeptide with the amino acid sequence Asp-Glu-Met-Glu-Glu-Cys, which is N-terminally acetylated and has a free carboxyl group at the C-terminus.[4] Its discovery was part of research efforts to identify potent inhibitors of the HCV NS3 protease, a critical enzyme for viral replication.[5][6]

Core Compound Data

A summary of the key quantitative and identifying data for this compound is presented in Table 1.

| Parameter | Value | Reference |

| Full Chemical Name | AC-Asp-Glu-Met-Glu-Glu-Cys-OH | --INVALID-LINK-- |

| CAS Number | 208921-05-5 | [1][3] |

| Molecular Formula | C29H44N6O16S2 | [3][4] |

| Molecular Weight | 796.82 g/mol | [2][3] |

| Biological Target | Hepatitis C Virus (HCV) NS3 Protease | [1][2][3] |

| Inhibition Constant (Ki) | 0.6 µM | [1][2][3] |

| Mechanism of Action | Competitive Inhibitor | [1][2] |

Discovery and History

This compound was identified as a competitive inhibitor of the HCV NS3 protease, an enzyme essential for the proteolytic processing of the HCV polyprotein and, consequently, for viral replication.[5][6] Research into inhibitors of this protease, such as this compound, has been a cornerstone of anti-HCV drug development. The peptide sequence DEMEEC is noted in computational studies of peptidomimetic and macrocyclic HCV NS3 protease inhibitors, highlighting its relevance in the design of such therapeutic agents.[7]

Experimental Protocols

The characterization of this compound as an HCV NS3 protease inhibitor involves a series of established biochemical assays. The primary methodology for determining its inhibitory activity is detailed in the foundational study by Narjes F, et al. (2000), "Alpha-ketoacids are potent slow binding inhibitors of the hepatitis C virus NS3 protease."[1][2]

HCV NS3 Protease Inhibition Assay

A representative experimental workflow for assessing the inhibitory potential of compounds like this compound against the HCV NS3 protease is outlined below. This typically involves measuring the enzymatic activity in the presence and absence of the inhibitor.

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to the active site of the HCV NS3 protease. This prevents the natural substrate, the HCV polyprotein, from being cleaved into mature viral proteins. The disruption of this crucial step in the viral life cycle inhibits viral replication.

References

- 1. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.com [targetmol.com]

- 4. AC-ASP-GLU-MET-GLU-GLU-CYS-OH [chemicalbook.com]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Computational Approaches to Study Peptidomimetic and Macrocyclic ...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Inhibition of Flavivirus NS4A-NS4B Cleavage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteolytic processing of the flavivirus nonstructural proteins NS4A and NS4B, a critical step in the viral replication cycle and a promising target for antiviral drug development. The document details the intricate cleavage mechanism, discusses known inhibitors, and presents relevant quantitative data and experimental methodologies.

The NS4A-NS4B Cleavage Pathway: A Two-Step Proteolytic Cascade

The maturation of the flavivirus NS4A and NS4B proteins from the viral polyprotein is a sophisticated process that relies on the coordinated action of both viral and host cell proteases. This processing is essential for the proper function of NS4A and NS4B in forming the viral replication complex and in antagonizing the host's innate immune response. The cleavage occurs at the NS4A-2K-NS4B junction, where a small, 23-residue transmembrane peptide known as '2K' separates NS4A and NS4B.

The cleavage is a two-step mechanism:

-

Viral Protease-Mediated Cleavage: The viral NS2B-NS3 protease complex initiates the process by cleaving at the junction between NS4A and the 2K peptide on the cytosolic side of the endoplasmic reticulum (ER) membrane.[1][2][3] This initial cleavage is a prerequisite for the subsequent processing step.[4][5][6] The NS2B-NS3 protease is a serine protease, with NS2B acting as a cofactor for the NS3 protease domain.[7][8]

-

Host Signalase-Mediated Cleavage: Following the initial cleavage by the viral protease, the 2K peptide acts as a signal sequence, targeting the 2K-NS4B precursor to the ER lumen.[2] Here, a host cell signal peptidase performs the final cleavage between the 2K peptide and NS4B, releasing the mature NS4B protein.[1][2][3]

This sequential cleavage is crucial. In the absence of the initial NS2B-NS3 mediated cleavage, the downstream signalase cleavage at the 2K/NS4B site is inhibited.[4][9] The proper processing of NS4A and NS4B is not only vital for the assembly of the viral replication machinery but also for their role in counteracting the host's interferon signaling pathways.[10][11]

Diagram of the NS4A-NS4B Cleavage Pathway

References

- 1. Flavivirus NS4B protein: structure, function, and antiviral discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The making of dengue virus: NS4 & NS5 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. researchgate.net [researchgate.net]

- 4. Cleavage at a novel site in the NS4A region by the yellow fever virus NS2B-3 proteinase is a prerequisite for processing at the downstream 4A/4B signalase site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Cleavage at a novel site in the NS4A region by the yellow fever virus NS2B-3 proteinase is a prerequisite for processing at the downstream 4A/4B signalase site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavivirus enzymes and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulated Cleavages at the West Nile Virus NS4A-2K-NS4B Junctions Play a Major Role in Rearranging Cytoplasmic Membranes and Golgi Trafficking of the NS4A Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flaviviral NS4b, chameleon and jack‐in‐the‐box roles in viral replication and pathogenesis, and a molecular target for antiviral intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Alpha/Beta Interferon Signaling by the NS4B Protein of Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for HCV Protease Assay

Topic: Utilization of Ac-DEMEEC-OH in a Hepatitis C Virus (HCV) Protease Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hepatitis C Virus (HCV) NS3/4A protease is a serine protease essential for the viral life cycle, making it a prime target for antiviral drug development.[1] Assaying the activity of this enzyme is crucial for the screening and characterization of potential inhibitors. This document provides a detailed protocol for a fluorescence resonance energy transfer (FRET)-based HCV NS3/4A protease assay.

It is important to note that Ac-Asp-Glu-Met-Glu-Glu-Cys-OH (this compound) is a competitive inhibitor of the HCV NS3 protease, not a substrate. [2][3][4][5] It serves as a valuable tool for assay validation and as a reference compound when screening for novel inhibitors. This guide will detail the principles of the FRET-based assay and the specific application of this compound as a control inhibitor.

Principle of the FRET-Based HCV Protease Assay

The assay quantitatively measures the activity of the HCV NS3/4A protease through the cleavage of a specific FRET peptide substrate. This substrate is a short peptide sequence recognized by the protease, flanked by a fluorescent donor molecule and a quencher molecule.

In the intact substrate, the donor and quencher are in close proximity, leading to the suppression of the donor's fluorescence signal via FRET.[6][7][8][9] When the HCV NS3/4A protease cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence intensity that is directly proportional to the protease activity.[10]

Data Presentation

Quantitative data for key reagents in the HCV protease assay are summarized below for easy reference.

| Reagent | Type | Key Parameter | Value |

| This compound | Competitive Inhibitor | Kᵢ | 0.6 µM[2][3][4] |

| 5-FAM/QXL™520 FRET peptide | Substrate | Excitation/Emission | 490 nm / 520 nm[11] |

| EDANS/DABCYL FRET peptide | Substrate | Excitation/Emission | ~340 nm / ~490 nm |

Experimental Protocols

Materials and Reagents

-

Recombinant HCV NS3/4A Protease

-

FRET-based HCV Protease Substrate (e.g., 5-FAM/QXL™520 FRET peptide)

-

This compound (as a control inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT, 15% glycerol, 0.6 mM lauryldimethylamine N-oxide)[12]

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Fluorescence microplate reader

Preparation of Reagents

-

Assay Buffer: Prepare the assay buffer and keep it on ice.

-

HCV NS3/4A Protease: Dilute the protease to the desired concentration in the assay buffer. The final concentration should be determined empirically, but a starting point of 50 pM can be used.[12]

-

FRET Substrate: Reconstitute the lyophilized FRET substrate in DMSO to create a stock solution. Further dilute the stock solution in the assay buffer to the desired working concentration (e.g., 2x the final concentration). Protect from light.

-

This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Test Compounds: Dissolve test compounds in DMSO to create stock solutions.

Assay Protocol for Inhibitor Screening

-

Compound Preparation: Prepare serial dilutions of the test compounds and the this compound control inhibitor in the assay buffer. Include a "no inhibitor" control containing only the assay buffer with the corresponding DMSO concentration.

-

Assay Plate Setup:

-

Add 50 µL of the diluted test compounds or control solutions to the wells of a 96-well black microplate.

-

Add 25 µL of the diluted HCV NS3/4A protease solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the protease.

-

-

Initiation of Reaction:

-

Add 25 µL of the diluted FRET substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET substrate.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each concentration of the inhibitor, calculate the initial reaction velocity (rate of fluorescence increase).

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the protease activity) by fitting the data to a suitable dose-response curve.

-

Visualizations

Caption: Mechanism of the FRET-based HCV protease assay.

Caption: Experimental workflow for HCV protease inhibitor screening.

References

- 1. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]

- 7. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurogentec.com [eurogentec.com]

- 12. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Determination of IC50 for Ac-DEMEEC-OH against HCV NS3 Protease

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Ac-DEMEEC-OH, a competitive inhibitor of the Hepatitis C Virus (HCV) NS3 protease.

Introduction

This compound is a known competitive inhibitor of the HCV NS3 protease, a critical enzyme in the viral replication cycle.[1] The NS3 protease, in complex with its NS4A cofactor, is responsible for processing the viral polyprotein, making it a prime target for antiviral drug development.[2] Determining the IC50 value of inhibitors like this compound is a fundamental step in characterizing their potency and potential as therapeutic agents. This protocol describes a fluorescence resonance energy transfer (FRET)-based assay, a common and robust method for measuring NS3 protease activity and inhibition.

Quantitative Data Summary

This table summarizes the known inhibitory constant for this compound and provides a template for recording the experimentally determined IC50 value.

| Compound | Inhibitor Type | Ki (µM) | IC50 (µM) |

| This compound | Competitive | 0.6[1][3] | To be determined |

Experimental Protocol: FRET-Based IC50 Determination

This protocol is adapted from established methods for determining the IC50 of HCV NS3 protease inhibitors using a FRET-based assay.

1. Materials and Reagents:

-

Enzyme: Recombinant HCV NS3/4A protease complex.

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

-

Substrate: A FRET-based peptide substrate containing a cleavage site for NS3 protease, flanked by a donor and a quencher fluorophore. A commonly used substrate is Ac-DE-Dap(QXL520)-EE-Abu-γ-[COO]AS-C(5-FAMsp)-NH2.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 5% glycerol, and 0.1% n-octyl-β-D-glucopyranoside.

-

Reaction Plates: Black, low-volume 384-well plates suitable for fluorescence measurements.

-

Instrumentation: A microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., excitation at 485 nm and emission at 535 nm for FAM/QXL pairs).

2. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should span a range that is expected to encompass the IC50 value (e.g., from 0.01 µM to 100 µM).

-

Prepare a working solution of the NS3/4A protease in assay buffer to the desired final concentration (e.g., 5 nM).

-

Prepare a working solution of the FRET substrate in assay buffer to the desired final concentration (e.g., 100 nM).

-

-

Assay Setup:

-

In the 384-well plate, add the following to each well:

-

5 µL of the diluted this compound solution (or solvent control for no-inhibitor wells).

-

10 µL of the NS3/4A protease working solution.

-

-

Include control wells:

-

Positive Control (100% activity): Enzyme and substrate, but no inhibitor (solvent only).

-

Negative Control (0% activity): Substrate only, no enzyme.

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding 5 µL of the FRET substrate working solution to each well.

-

Immediately place the plate in the microplate reader.

-

Monitor the increase in fluorescence intensity over time (kinetic mode) at 37°C for 30-60 minutes. The cleavage of the FRET substrate by the NS3 protease will separate the donor and quencher, resulting in an increase in fluorescence.

-

3. Data Analysis:

-

Calculate the initial reaction rates (slopes) from the linear portion of the kinetic fluorescence curves for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula:

-

% Inhibition = 100 * (1 - (Rate with Inhibitor - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control))

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.

Visualization of the Experimental Workflow

Caption: Workflow for IC50 determination of this compound.

Signaling Pathway Diagram

The interaction described is a direct inhibition of an enzyme by a small molecule, not a signaling pathway. Therefore, a signaling pathway diagram is not applicable in this context. The experimental workflow diagram above illustrates the logical sequence of the protocol.

References

Unidentified Compound: "Ac-DEMEEC-OH" - Further Information Required

Initial searches for a compound designated "Ac-DEMEEC-OH" have yielded no matching results in publicly available chemical databases and scientific literature. This designation does not appear to correspond to a standard chemical nomenclature, preventing the creation of the requested detailed application notes and protocols.

To fulfill this request, it is imperative to correctly identify the molecule . Researchers, scientists, and drug development professionals are advised to verify the chemical identifier for "this compound." The provision of a Chemical Abstracts Service (CAS) number, the International Union of Pure and Applied Chemistry (IUPAC) name, or even a common synonym is necessary to proceed with a literature search and the subsequent generation of accurate and reliable documentation.

Without a verifiable chemical identity, information regarding the compound's properties, such as solubility, stability, and biological activity, remains unknown. Consequently, the development of protocols for solution preparation, storage conditions, and experimental use is not possible. Furthermore, any attempt to delineate signaling pathways or experimental workflows would be entirely speculative and without a scientific basis.

We urge the user to provide a correct chemical identifier for the compound of interest. Once the specific molecule is known, a comprehensive and accurate set of application notes and protocols, complete with the requested data tables and visualizations, can be generated.

Application Notes and Protocols for High-Throughput Screening of HCV NS3/4A Protease Inhibitors using Ac-DEMEEC-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hepatitis C Virus (HCV) NS3/4A serine protease is a prime target for the development of direct-acting antiviral (DAA) agents, as it is essential for viral replication.[1][2] High-throughput screening (HTS) of large compound libraries is a critical step in the discovery of novel HCV NS3/4A protease inhibitors. This document provides detailed application notes and protocols for utilizing Ac-DEMEEC-OH, a known competitive inhibitor of HCV NS3 protease, as a reference compound in HTS campaigns.

This compound serves as a valuable tool for assay validation and quality control in HTS. It is a competitive inhibitor of the HCV NS3 protease with a reported inhibition constant (Ki) of 0.6 µM.[3][4][5] Its inclusion in screening assays allows for the verification of assay performance and the normalization of results.

Principle of the Assay

The primary method for HTS of HCV NS3/4A protease inhibitors is the Fluorescence Resonance Energy Transfer (FRET) assay.[6][7][8][9] This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the NS3/4A protease, the fluorophore and quencher are separated, leading to an increase in fluorescence signal. The inhibitory activity of test compounds is determined by measuring the reduction in fluorescence signal in their presence.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HCV polyprotein processing by NS3/4A protease and the general workflow for a high-throughput screening assay to identify inhibitors of this process.

References

- 1. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatitis C Virus Non-structural Protein 3 (HCV NS3): A Multifunctional Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | HCV Protease | 208921-05-5 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Establishment and application of high throughput screening model for hepatitis C virus NS3-4A protease inhibitors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: High-Throughput Screening of Caspase-3 Activity Using a FRET-Based Assay

Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the proteolytic cleavage of key cellular proteins that leads to programmed cell death.[1][2] The detection and quantification of caspase-3 activity are therefore paramount in apoptosis research and for the screening of potential therapeutic agents. Förster Resonance Energy Transfer (FRET) based assays provide a sensitive and continuous method for measuring enzyme activity in real-time.[3]

This application note details the use of the fluorogenic substrate Ac-DEVD-AMC for the determination of caspase-3 activity. While the specific substrate Ac-DEMEEC-OH was requested, it is not widely documented. Ac-DEVD-AMC is a well-characterized and commonly used substrate for caspase-3 and serves as an excellent model for establishing FRET-based protease assays. The principles and protocols described herein are broadly applicable to other similar FRET-based protease assays.

Principle of the Assay

The assay is based on the cleavage of the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC) by caspase-3.[4] The substrate consists of the caspase-3 recognition sequence DEVD, which is derived from the cleavage site in poly (ADP-ribose) polymerase (PARP), linked to the fluorescent reporter 7-amino-4-methylcoumarin (AMC).[5] In the intact substrate, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3 between the aspartate (D) and AMC residues, the highly fluorescent AMC is released.[4][5] The rate of AMC release is directly proportional to the caspase-3 activity and can be monitored by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the FRET-based caspase-3 assay using Ac-DEVD-AMC.

| Parameter | Value | Reference |

| Substrate | Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) | [5] |

| Target Protease | Caspase-3 (also detects Caspase-7) | [6][7] |

| Excitation Wavelength | 341-380 nm | [5][6][8][9] |

| Emission Wavelength | 441-460 nm | [5][6][8][9] |

| Reported Km Value | ~10 µM | [5][10] |

| Recommended Substrate Concentration | 10-50 µM | [5][11] |

| Molecular Weight of Substrate | 675.74 g/mol | [8] |

Experimental Protocols

A. Reagent Preparation

-

10X Lysis Buffer:

-

100 mM Tris-HCl (pH 7.5)

-

100 mM NaH2PO4/NaHPO4 (pH 7.5)

-

1.3 M NaCl

-

10% Triton™ X-100

-

100 mM Sodium Pyrophosphate (NaPPi)

-

Store at 4°C.[5]

-

-

1X Lysis Buffer:

-

Dilute 10X Lysis Buffer 1:10 with sterile distilled H2O.

-

Just before use, add protease inhibitors (e.g., PMSF, leupeptin).[9]

-

-

10X Assay Buffer:

-

200 mM HEPES (pH 7.4)

-

20 mM EDTA

-

1% CHAPS

-

Store at 4°C.[4]

-

-

1X Assay Buffer:

-

Ac-DEVD-AMC Substrate Stock Solution (10 mM):

-

AMC Standard Stock Solution (10 mM):

-

Dissolve 1 mg of 7-amino-4-methylcoumarin in 0.57 mL of DMSO.[4]

-

Store at -20°C.

-

B. Cell Lysate Preparation

-

For Adherent Cells:

-

For Suspension Cells:

-

Lysate Clarification:

-

Centrifuge the cell lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[4]

-

Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate containing the caspase-3 enzyme.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

-

C. Caspase-3 Activity Assay (96-well plate format)

-

Prepare AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, 10 µM).

-

Add 100 µL of each standard dilution to separate wells of a 96-well black, flat-bottom plate.

-

-

Set up Assay Reactions:

-

In separate wells of the 96-well plate, add 50-100 µg of cell lysate.

-

Include the following controls:

-

Negative Control (Non-apoptotic lysate): Lysate from untreated cells.

-

Blank (No lysate): 1X Lysis Buffer instead of cell lysate to measure background fluorescence.[5]

-

Inhibitor Control: Apoptotic lysate pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes prior to adding the substrate.[6]

-

-

Adjust the volume in each well to 100 µL with 1X Assay Buffer.

-

-

Initiate the Reaction:

-

Prepare a 2X Reaction Mix by diluting the 10 mM Ac-DEVD-AMC stock solution to 100 µM in 1X Assay Buffer.

-

Add 100 µL of the 2X Reaction Mix to each well (final substrate concentration will be 50 µM).

-

-

Incubation and Measurement:

D. Data Analysis

-

Calculate Caspase-3 Activity:

-

Subtract the blank reading from all sample and standard readings.

-

Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve.

-

Determine the concentration of AMC released in each sample by interpolating the fluorescence values on the standard curve.

-

Calculate the caspase-3 activity as the rate of AMC release (e.g., pmol AMC/min/mg protein).

-

Visualizations

Signaling Pathway

Caption: Caspase-3 activation via extrinsic and intrinsic apoptotic pathways.

Experimental Workflow

Caption: Experimental workflow for the FRET-based caspase-3 assay.

References

- 1. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bdbiosciences.com [bdbiosciences.com]

- 6. stemcell.com [stemcell.com]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. biotium.com [biotium.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying HCV Drug Resistance Mutations with Ac-DEdEEC-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized treatment. Among the key targets for these drugs is the HCV nonstructural protein 3/4A (NS3/4A) protease, which is essential for viral replication.[1][2][3][4] However, the high mutation rate of HCV can lead to the emergence of drug resistance mutations, compromising therapeutic efficacy.[3][4][5][6] Ac-DEdEEC-OH is a potent, slow-binding competitive inhibitor of the HCV NS3 protease, belonging to the class of hexapeptide alpha-ketoacids.[1][2] Its mechanism involves the rapid formation of a noncovalent complex, followed by a slow isomerization to a very tight complex with the enzyme.[1]

These application notes provide a framework for utilizing Ac-DEdEEC-OH as a tool to investigate the enzymatic activity of wild-type and drug-resistant HCV NS3/4A protease variants. While specific data on the activity of Ac-DEdEEC-OH against resistant mutants is not available in the public literature, the protocols outlined below describe the standard methodologies for generating such data.

Data Presentation

Quantitative Data for Ac-DEdEEC-OH and Related Inhibitors against Wild-Type HCV NS3 Protease

The following table summarizes the inhibition constants for Ac-DEdEEC-OH and similar alpha-ketoacid inhibitors as described in the foundational literature. This data is crucial for establishing a baseline of inhibitory activity against the wild-type enzyme.

| Compound | Sequence | Ki (µM) | Reference |

| Ac-DEdEEC-OH (analog) | Ac-Asp-Glu-Met-Glu-Glu-Cys-OH | 0.6 | [1] |

Note: The exact sequence for "Ac-DEdEEC-OH" with a difluoroethyl modification is not explicitly detailed in the primary literature, but the above represents a closely related and characterized analog from the same chemical class.

Common Drug Resistance Mutations in HCV NS3/4A Protease

This table provides an overview of common resistance-associated substitutions (RASs) in the NS3/4A protease and their general impact on different classes of protease inhibitors. This context is essential for designing experiments to profile Ac-DEdEEC-OH against relevant mutant enzymes.

| Mutation | Position | Impact on Protease Inhibitors | References |

| R155K | 155 | Confers broad resistance to many macrocyclic and linear protease inhibitors. | [3][4][5][7] |

| A156T/V | 156 | Associated with resistance to linear ketoamide inhibitors. | [3][4][7] |

| D168A/V | 168 | A common mutation that reduces the efficacy of multiple protease inhibitors. | [3][7][8] |

| V36M | 36 | Often found in combination with other mutations, contributing to resistance. | [4] |

| Q80K | 80 | A polymorphism that can affect the activity of certain protease inhibitors like simeprevir. | [9] |

Mandatory Visualizations

Caption: HCV polyprotein processing by host and viral proteases.

Caption: Experimental workflow for inhibitor profiling.

Experimental Protocols

Biochemical Assay for HCV NS3/4A Protease Inhibition (Ki Determination)

This protocol is adapted from methodologies used for characterizing alpha-ketoacid inhibitors.[1][2]

a. Reagents and Materials:

-

Purified recombinant HCV NS3/4A protease (wild-type or mutant)

-

Ac-DEdEEC-OH stock solution in DMSO

-

Fluorogenic peptide substrate (e.g., based on a native cleavage sequence)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

96-well black microplates

-

Fluorescence plate reader

b. Protocol:

-

Prepare serial dilutions of Ac-DEdEEC-OH in Assay Buffer.

-

In a 96-well plate, add the diluted inhibitor to each well. Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" control.

-

Add the purified HCV NS3/4A protease to each well (except the "no enzyme" control) to a final concentration appropriate for the assay.

-

Incubate the enzyme-inhibitor mixture at room temperature for a pre-determined time to allow for the slow-binding kinetics characteristic of this inhibitor class.[1]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the initial reaction velocities (slopes of the linear portion of the fluorescence curves).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km.

Cell-Based HCV Replicon Assay (EC50 Determination)

This protocol describes a general method for assessing the antiviral activity of a compound in a cell culture system.

a. Reagents and Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (wild-type or with resistance mutations) expressing a reporter gene (e.g., luciferase).

-

Ac-DEdEEC-OH stock solution in DMSO.

-

Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and a selection antibiotic like G418).

-

96-well white cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

b. Protocol:

-

Seed the HCV replicon cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

After 24 hours, treat the cells with serial dilutions of Ac-DEdEEC-OH. Include a "no drug" control (medium with DMSO).

-

Incubate the cells for 72 hours at 37°C in a CO2 incubator.

-

Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a plate luminometer.

-

To assess cytotoxicity, a parallel plate can be treated similarly and cell viability can be measured using a standard assay (e.g., MTS or CellTiter-Glo).

-

Calculate the EC50 value (the concentration at which a 50% reduction in luciferase activity is observed) by plotting the percentage of luciferase activity relative to the "no drug" control against the inhibitor concentration.

Generation of Drug-Resistant NS3/4A Mutants

This protocol outlines the general steps for creating specific resistance mutations in the NS3 protease for subsequent testing.

a. Reagents and Materials:

-

Expression plasmid containing the HCV NS3/4A gene.

-

Site-directed mutagenesis kit.

-

Custom-designed mutagenic primers for the desired mutations (e.g., R155K, A156T, D168A).

-

Competent E. coli for plasmid transformation and amplification.

-

DNA sequencing services.

b. Protocol:

-

Design forward and reverse primers containing the desired nucleotide changes to introduce the specific amino acid substitution in the NS3 coding sequence.